Triethylsilyl Steric Bulk Enables Regiospecific Remote Lithiation Unavailable to Smaller Silyl Analogs
The triethylsilyl group provides sufficient steric bulk to enable regiospecific remote lithiation at the 5-position of 1,3-bis-silylated arenes and pyridines. In Knochel's systematic investigation, 2,6-bis(triethylsilyl)pyridine underwent regiospecific lithiation with n-BuLi⋅PMDTA at 25 °C, whereas smaller silyl groups failed to provide comparable steric shielding [1]. The effective van der Waals volume of TES is approximately threefold that of TMS, a difference that translates into a qualitative divergence in lithiation outcomes rather than a mere yield differential.
| Evidence Dimension | Regiospecific remote lithiation capability |
|---|---|
| Target Compound Data | Regiospecific lithiation at the 5-position (2,6-bis(TES)pyridine system) |
| Comparator Or Baseline | Trimethylsilyl (TMS) analogs: insufficient steric shielding, no comparable remote lithiation reported |
| Quantified Difference | Qualitative: TES enables regiospecific lithiation; TMS does not provide comparable shielding |
| Conditions | n-BuLi⋅PMDTA, 25 °C; 2,6-bis(triethylsilyl)pyridine substrate |
Why This Matters
Procurement of the TES-substituted compound secures access to regiochemical outcomes in organolithium sequences that are unattainable with smaller silyl analogs.
- [1] Bellan, A. B.; Knochel, P. Highly Regioselective Remote Lithiation of Functionalized 1,3-bis-Silylated Arenes. Angew. Chem. Int. Ed. 2019, 58, 1838–1841. View Source
